Cefmenoxime Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987.

See also: Cefmenoxime (has active moiety).

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8-;/t2*9-,13-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTNDTIREFCQLK-UNVJPQNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35ClN18O10S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65085-01-0 (Parent) | |

| Record name | Cefmenoxime hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075738588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046646 | |

| Record name | Cefmenoxime hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75738-58-8 | |

| Record name | Cefmenoxime hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075738588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmenoxime hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, hydrochloride (2:1), [6R-[6α,7β(Z)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFMENOXIME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NON736D32W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Cefmenoxime Hydrochloride in Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its efficacy, however, is challenged by the emergence of resistant bacterial strains. This technical guide provides a detailed examination of the molecular mechanisms underpinning Cefmenoxime's action, with a primary focus on the strategies employed by bacteria to evade its effects. The principal mechanisms of resistance discussed are enzymatic degradation by β-lactamases, modification of the drug's target, the Penicillin-Binding Proteins (PBPs), and the active extrusion of the antibiotic via efflux pumps. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to offer a comprehensive resource for the scientific community engaged in antimicrobial research and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefmenoxime, like all β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. The drug covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands.[1][] This inactivation of PBPs prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[3] This primary mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4]

Primary Mechanisms of Bacterial Resistance

Bacterial resistance to Cefmenoxime is a multifaceted problem, primarily driven by three core strategies: enzymatic degradation of the antibiotic, alteration of the antibiotic's target, and active removal of the antibiotic from the cell.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their destruction by β-lactamase enzymes.[5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. Cefmenoxime is designed to be stable against many common β-lactamases, including those produced by Staphylococcus aureus and those mediated by R plasmids (type I and IV).[6][7] However, certain β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and some chromosomal cephalosporinases (like those from Proteus vulgaris), can effectively hydrolyze Cefmenoxime.[6][7][8]

Table 1: In Vitro Activity and Stability of Cefmenoxime

| Characteristic | Organism/Enzyme | Value/Result | Reference |

| MIC90 | Enterobacteriaceae | 0.12 - 8 µg/mL | [9] |

| MIC90 | Staphylococcus aureus | 4 µg/mL | [9] |

| MIC90 | Streptococcus pneumoniae | 0.015 µg/mL | [9] |

| MIC50 | Pseudomonas aeruginosa | 16 µg/mL | [9] |

| Stability | S. aureus penicillinase | Stable | [6][7] |

| Stability | R plasmid-mediated penicillinases (Type I, IV) | Stable | [6][7] |

| Stability | Most cephalosporinases | Resistant to hydrolysis | [6][7] |

| Susceptibility | Proteus vulgaris β-lactamase | Susceptible to hydrolysis | [6][7] |

| Inhibition | Enterobacter cloacae β-lactamase | Strong competitive inhibitor | [7] |

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

Another effective resistance strategy involves the alteration of the PBP targets themselves.[5][10] Genetic mutations in the genes encoding PBPs can lead to structural changes in the enzyme's active site.[10] These changes decrease the binding affinity of Cefmenoxime for the PBP.[11][12] Even if the antibiotic reaches its target, it cannot bind effectively, allowing peptidoglycan synthesis to continue. This mechanism is particularly significant in organisms like methicillin-resistant Staphylococcus aureus (MRSA), which acquires a novel PBP (PBP2a) with very low affinity for most β-lactams, and in Streptococcus pneumoniae, where mosaic PBP genes result in reduced affinity.[13][14]

Table 2: PBP Affinity and its Role in Resistance

| Parameter | Description | Implication for Resistance |

| IC50 | The concentration of an antibiotic required to inhibit 50% of binding to a PBP. | A higher IC50 value in a resistant strain compared to a susceptible strain indicates reduced binding affinity.[7] |

| Acylation Rate (k2) | The rate at which the antibiotic forms a covalent bond with the PBP. | A lower k2 in resistant strains signifies slower inactivation of the PBP.[12][15] |

| Deacylation Rate (k3) | The rate at which the PBP hydrolyzes the bond, releasing the antibiotic and regenerating the enzyme. | A higher k3 in resistant strains allows the PBP to recover its function more quickly.[12] |

| PBP Profile | The set of different PBPs expressed by a bacterium. | Acquisition of new, low-affinity PBPs (e.g., PBP2a in MRSA) confers high-level resistance.[14] |

Active Efflux of Cefmenoxime

Bacteria can utilize membrane-bound transporter proteins, known as efflux pumps, to actively expel antibiotics from the cell, preventing them from reaching their intracellular or periplasmic targets.[16] This mechanism is a significant contributor to multidrug resistance (MDR). In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, efflux pumps from the Resistance-Nodulation-Division (RND) family, such as MexAB-OprM and MexXY-OprM, are clinically important and can extrude a wide range of compounds, including cephalosporins.[17][18] Overexpression of these pumps reduces the intracellular concentration of Cefmenoxime to sub-inhibitory levels.

Table 3: Impact of Efflux Pump Activity on Cefmenoxime Efficacy

| Bacterial Strain | Efflux Pump Status | MIC of Cefmenoxime | MIC with Efflux Pump Inhibitor (EPI) | Expected Outcome |

| Wild-Type | Basal Expression | Low | No significant change | Susceptible |

| Resistant Mutant | Overexpression | High | Significantly Reduced | Re-sensitization |

Conclusion

The effectiveness of this compound is under constant threat from the adaptive capabilities of bacteria. Resistance emerges not from a single mechanism, but from a combination of enzymatic inactivation, target modification, and active efflux. For drug development professionals, overcoming this resistance requires a multi-pronged approach, including the design of β-lactams that are poor substrates for a wider range of β-lactamases, the development of potent β-lactamase inhibitors, and the discovery of efflux pump inhibitors that can restore the efficacy of existing antibiotics. A thorough understanding of these molecular interactions, supported by robust experimental validation, is critical to developing the next generation of antibacterial agents.

Appendix: Detailed Experimental Protocols

A.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the lowest concentration of Cefmenoxime that inhibits visible bacterial growth.[5][16]

Methodology:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1,280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Cefmenoxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Prepare Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of Cefmenoxime in which no visible turbidity (bacterial growth) is observed.[18]

A.2 β-Lactamase Activity Assay

This protocol uses a chromogenic cephalosporin, Nitrocefin, to measure the activity of β-lactamase enzymes. Hydrolysis of Nitrocefin results in a color change that can be quantified spectrophotometrically.[20][21][22]

Methodology:

-

Sample Preparation: Prepare a bacterial lysate (e.g., by sonication) or use a purified β-lactamase enzyme solution.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.0). Prepare a stock solution of Nitrocefin in DMSO.

-

Assay Setup: In a 96-well plate, add the bacterial lysate or purified enzyme to the wells.

-

Initiate Reaction: Add the Nitrocefin solution to each well to start the reaction. The final concentration of Nitrocefin is typically 50-100 µM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-30 minutes).

-

Data Analysis: The rate of change in absorbance is directly proportional to the β-lactamase activity. To determine inhibition kinetics (e.g., Ki for Cefmenoxime), the assay is repeated with varying concentrations of both Nitrocefin and the inhibitor (Cefmenoxime).

A.3 Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of Cefmenoxime for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., biotin-labeled ampicillin or fluorescent penicillin).[6][7]

Methodology:

-

Membrane Preparation: Grow bacteria to mid-log phase and harvest. Lyse the cells (e.g., using a French press) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Competition Step: Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled Cefmenoxime for a set time (e.g., 15-30 minutes at 30°C). This allows Cefmenoxime to bind to the PBPs.

-

Labeling Step: Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Biotin-Ampicillin) to each aliquot and incubate for another 10-15 minutes. The probe will bind to any PBPs not already occupied by Cefmenoxime.

-

Separation and Detection: Stop the reaction and separate the membrane proteins by SDS-PAGE.

-

Visualization: Transfer the proteins to a membrane (Western blot) and detect the biotinylated probe using streptavidin-HRP and a chemiluminescent substrate. The intensity of the band corresponding to a specific PBP will decrease as the concentration of competing Cefmenoxime increases.

-

Analysis: Densitometry is used to quantify the band intensity and calculate the IC50 value—the concentration of Cefmenoxime required to block 50% of the probe's binding.

A.4 Efflux Pump Inhibition Assay

This assay measures the accumulation of a fluorescent substrate (e.g., ethidium bromide) inside bacteria to assess efflux pump activity and its inhibition.[23][24]

Methodology:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest, and wash the cells. Resuspend the pellet in a buffer (e.g., phosphate buffer) to a specific optical density.

-

Assay Setup: The assay is run in parallel with and without an efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which disrupts the proton motive force that powers many pumps.[23]

-

Loading and Measurement: Add the bacterial suspension to a fluorometer cuvette or a black-walled 96-well plate. Add the fluorescent substrate (e.g., ethidium bromide). In the test condition, also add the EPI.

-

Fluorescence Reading: Measure the fluorescence (e.g., Ex: 530 nm, Em: 600 nm for ethidium bromide) over time.

-

Interpretation: In bacteria with active efflux pumps, fluorescence will remain low as the substrate is expelled. In the presence of an effective EPI, the pumps are disabled, the substrate accumulates intracellularly and intercalates with DNA, leading to a significant increase in fluorescence. The difference in fluorescence accumulation between the treated and untreated cells indicates the level of efflux activity.

References

- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 3. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 4. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Bacterial resistance to penicillin G by decreased affinity of penicillin-binding proteins: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. idexx.com [idexx.com]

- 14. Low-affinity penicillin-binding protein associated with beta-lactam resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. idexx.dk [idexx.dk]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. abcam.com [abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Pharmacodynamics of Cefmenoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of cefmenoxime hydrochloride, a third-generation cephalosporin antibiotic. The document details its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its antimicrobial properties.

Introduction

Cefmenoxime is a semisynthetic, broad-spectrum third-generation cephalosporin antibiotic.[1][2] It exhibits potent bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] Like other third-generation cephalosporins, cefmenoxime is noted for its enhanced activity against Gram-negative bacilli, including many that are resistant to earlier generations of cephalosporins.[3] This document serves as a technical resource for researchers and professionals involved in drug development and antimicrobial research, offering detailed insights into the in vitro pharmacodynamic profile of this compound.

Mechanism of Action

The bactericidal action of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[2][4] This process is mediated by its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4] By binding to and inactivating these proteins, cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2] Cefmenoxime has shown a marked affinity for PBP-3, followed by PBP-1 (1A and 1B) in Escherichia coli.[5]

References

- 1. Third-Generation and Investigational Cephalosporins: I. Structure-Activity Relationships and Pharmacokinetic Review | Semantic Scholar [semanticscholar.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Review of in vitro activity of third-generation cephalosporins and other newer beta-lactam antibiotics against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefmenoxime Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic. The document details its mechanism of action, summarizes its activity against a broad range of bacterial pathogens through quantitative data, outlines the experimental protocols for determining antibacterial susceptibility, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes for the cross-linking of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, Cefmenoxime disrupts the final transpeptidation step in peptidoglycan synthesis.[1][4] This interference leads to a compromised cell wall, resulting in cell lysis and ultimately, bacterial death.[1] Cefmenoxime has demonstrated stability in the presence of various β-lactamases, including penicillinases and some cephalosporinases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics.[2] In Escherichia coli, Cefmenoxime shows a marked affinity for PBP-3, followed by PBP-1A and PBP-1B.[4]

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][5] Its activity is particularly potent against members of the Enterobacteriaceae family.[6][7][8]

Data Presentation

The following tables summarize the in vitro activity of this compound against a variety of clinically relevant bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains, expressed in micrograms per milliliter (µg/mL).

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.12 to 8 | |

| Klebsiella pneumoniae | ≤0.12 to 8 | |

| Enterobacter spp. | 0.12 to 8 | |

| Serratia marcescens | 0.12 to 8 | |

| Proteus mirabilis | 0.12 to 8 | |

| Indole-positive Proteus | 0.12 to 8 | |

| Citrobacter freundii | 0.12 to 8 | |

| Haemophilus influenzae | 0.06 | |

| Neisseria gonorrhoeae | 0.06 | |

| Pseudomonas aeruginosa | 16 | >32 |

| Acinetobacter spp. | 16 | >32 |

Data compiled from multiple studies.[4][7][9][10]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 4.0 | |

| Streptococcus pneumoniae | 0.015 | |

| Streptococcus pyogenes | 0.06 | |

| Non-enterococcal streptococci | ≤0.125 | |

| Group D streptococci | Less Susceptible |

Data compiled from multiple studies.[7][9]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 16 | ≤32 |

Data compiled from multiple studies.[7][9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Broth Microdilution Method for MIC Determination

This protocol is a generalized representation based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

This compound: A stock solution is prepared at a high concentration and then serially diluted to the desired testing range.

-

Bacterial Strains: Pure, overnight cultures of the test organisms are grown on appropriate agar plates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria.

-

Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

-

Several colonies of the test bacterium are transferred from an agar plate to a sterile broth.

-

The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Serial twofold dilutions of this compound are prepared in the microtiter plate using the growth medium. A range of concentrations is tested.

-

A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.

-

The standardized bacterial inoculum is added to each well (except the sterility control).

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism as detected by the unaided eye.[12]

Conclusion

This compound is a potent third-generation cephalosporin with a broad in vitro antibacterial spectrum, particularly against Gram-negative Enterobacteriaceae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a robust bactericidal effect. The quantitative data presented in this guide, obtained through standardized experimental protocols, underscore its efficacy against a wide range of common pathogens. This information is critical for researchers and drug development professionals in understanding the therapeutic potential and applications of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cefmenoxime [drugcentral.org]

- 9. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Antibacterial activity of cefmenoxime against clinical isolates. Comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Tissue Distribution of Cefmenoxime Hydrochloride: A Technical Overview in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this drug, which is essential for preclinical and clinical development.

Pharmacokinetic Profile of this compound in Animal Models

This compound has been evaluated in several animal models to determine its pharmacokinetic parameters. Following administration, plasma and tissue levels of cefmenoxime have been observed to reach their peak concentrations relatively quickly, generally within 15 to 30 minutes.[1] The drug is primarily eliminated through the urine, although significant biliary excretion has been noted in rats and dogs.[1]

While specific quantitative data for Cmax and AUC for this compound were not available in the public search results, a study on its stereoisomer, SCE-1141, in rats provides some insight. After a 20 mg/kg intramuscular injection, plasma levels of SCE-1141 peaked at 30 minutes and declined with a half-life of approximately 18 minutes.[2][3] It is important to note that the levels of SCE-1141 in plasma and tissues (except for the liver) were found to be lower than those of cefmenoxime.[2][3]

| Animal Species | Dose (mg/kg) | Route of Administration | Tmax (Peak Time) | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) | Elimination Half-life |

| Mice | 20 | Subcutaneous | 15-30 minutes[1] | Data not available | Data not available | Data not available |

| Rats | 20 | Intramuscular | 15-30 minutes[1] | Plasma levels were slightly lower than in some other species.[1] | Data not available | Data not available |

| Rabbits | 20 | Intramuscular | 15-30 minutes[1] | Data not available | Data not available | Data not available |

| Dogs | 20 | Intramuscular | 15-30 minutes[1] | Data not available | Data not available | Data not available |

Tissue Distribution of this compound

This compound demonstrates wide distribution into various tissues following administration. The highest concentrations are consistently found in the kidneys, which is consistent with its primary route of excretion.[1] The tissue levels of cefmenoxime have been reported to be significantly higher than those of cefotaxime.[1]

The following table summarizes the relative tissue distribution of this compound in different animal models, with tissues listed in descending order of drug concentration.

| Animal Species | High Concentration | Moderate Concentration | Low Concentration |

| Mice | Kidney, Plasma, Liver | Lung, Spleen | Brain[1] |

| Rats | Kidney, Plasma, Liver | Lung, Spleen | Brain[1] |

| Rabbits | Kidney, Plasma, Lung | Liver, Spleen | Brain[1] |

| Dogs | Kidney, Liver, Plasma | Lung, Spleen | Brain[1] |

Experimental Protocols

Animal Pharmacokinetic Study

A representative experimental protocol for a pharmacokinetic study of this compound in an animal model is outlined below.

Animal Model:

-

Species: Male Jcl:SD rats[3]

-

Age: 7 weeks old[3]

-

Weight: 210-250 g[3]

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Drug Administration:

-

Drug: this compound dissolved in saline.

Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing via a cannulated vein or through serial sampling from the tail vein.

-

Tissue Sampling: At the end of the study, animals are euthanized, and various tissues (kidney, liver, lung, spleen, brain, etc.) are harvested, weighed, and stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma and tissue homogenates is typically determined using a validated HPLC method.[4]

Sample Preparation:

-

Plasma samples are thawed and subjected to protein precipitation by adding a precipitating agent such as acetonitrile or by treating with sodium dodecyl sulfate to displace the drug from plasma proteins followed by ultrafiltration.[4]

-

Tissue samples are homogenized in a suitable buffer, and the homogenate is then subjected to protein precipitation.

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and injected into the HPLC system.

HPLC Conditions:

-

System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of approximately 275 nm.[5]

-

Quantification: The concentration of cefmenoxime is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of cefmenoxime.

Visualizations

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Caption: Hierarchy of this compound tissue distribution.

Conclusion

This technical guide summarizes the key pharmacokinetic and tissue distribution properties of this compound in various animal models. The rapid absorption and wide tissue distribution, particularly in the kidneys, are important characteristics of this antibiotic. The provided experimental protocols offer a foundational methodology for conducting further preclinical studies. The lack of publicly available, specific quantitative data highlights the need for continued research and publication in this area to fully elucidate the pharmacokinetic profile of this compound.

References

- 1. Absorption, distribution and excretion of cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin, in mice, rats, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of SCE-1141, a stereoisomer of cefmenoxime, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. A very precise high-performance liquid chromatographic procedure for the determination of cefmenoxime, a new cephalosporin antibiotic, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of cefmenoxime (SCE 1365-CMX) in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

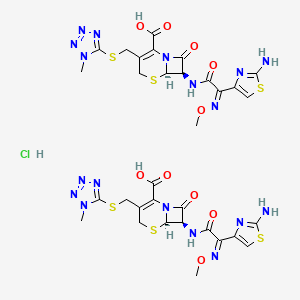

Molecular formula and structure of Cefmenoxime Hydrochloride

An In-depth Technical Guide to Cefmenoxime Hydrochloride: Molecular Formula and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular characteristics of an active pharmaceutical ingredient is paramount. This guide provides a detailed overview of the molecular formula and structure of this compound, a third-generation cephalosporin antibiotic.

Molecular Formula and Structure

This compound is the hydrochloride salt of Cefmenoxime. The molecular formula is generally represented as C₃₂H₃₅ClN₁₈O₁₀S₆, which corresponds to a hemihydrochloride salt of two Cefmenoxime molecules[][2][3]. The molecular weight of this compound is approximately 1059.6 g/mol [2][4][5].

The chemical structure of Cefmenoxime consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of cephalosporin antibiotics. Attached to this core are two key side chains that contribute to its antibacterial activity and spectrum. At the C-7 position, there is an aminothiazolyl acetamido side chain with a syn-methoxyimino group, which enhances its stability against β-lactamase enzymes. At the C-3 position, a methyltetrazolylthiomethyl group is present, which influences the compound's pharmacokinetic profile and spectrum of activity.

The IUPAC name for this compound is bis((6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);hydrochloride[2].

Physicochemical Properties

A summary of the key physicochemical properties of Cefmenoxime and its hydrochloride salt is presented in the table below. These properties are crucial for formulation development and understanding the drug's behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₅ClN₁₈O₁₀S₆ (as hemihydrochloride) | [][2] |

| Molecular Weight | 1059.59 g/mol | [3][5] |

| Appearance | White to light orange-yellow crystalline powder | [6] |

| Solubility | Water: Very slightly soluble | [6] |

| Methanol: Slightly soluble | [6] | |

| Ethanol (95%): Practically insoluble | [6] | |

| DMSO: 70 mg/mL | [5] | |

| pKa (Strongest Acidic) | 2.58 (Predicted) | [7] |

| pKa (Strongest Basic) | 9.84 (Predicted) | [7] |

| LogP | -1.3 | [8] |

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound starts from 7-aminocephalosporanic acid (7-ACA). The process involves the following key steps[9][10]:

-

Acylation of 7-ACA: 7-ACA is acylated at the 7-amino group with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. This step introduces the characteristic side chain responsible for its antibacterial activity and β-lactamase stability[9].

-

Nucleophilic Substitution at C-3: The acetoxy group at the C-3 position of the 7-ACA core is displaced by 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the methyltetrazolylthiomethyl side chain[9].

-

Formation of the Hydrochloride Salt: The resulting Cefmenoxime free acid is then treated with hydrochloric acid in a suitable solvent, such as ethanol, to precipitate the hydrochloride salt[9][10]. The product is then isolated, purified by recrystallization, and dried.

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC)[6].

Visualizations

Chemical Structure of Cefmenoxime

The following diagram illustrates the two-dimensional chemical structure of the Cefmenoxime molecule.

Caption: 2D structure of the Cefmenoxime molecule.

Mechanism of Action

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this simplified signaling pathway.

Caption: Simplified mechanism of action of Cefmenoxime.

References

- 2. This compound | C32H35ClN18O10S6 | CID 11954009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cefmenoxime HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. selleckchem.com [selleckchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101555251A - Preparation method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method for the Quantification of Cefmenoxime Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefmenoxime Hydrochloride, a third-generation cephalosporin antibiotic. The described isocratic reverse-phase method is based on established analytical principles for cephalosporins, providing a reliable protocol for assay and purity determinations. This application note provides comprehensive experimental protocols, chromatographic conditions, and method validation procedures suitable for quality control and research environments.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a wide range of gram-positive and gram-negative bacteria. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This HPLC method provides a specific and reliable approach for the determination of this compound in bulk drug substance.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Reagents and Chemicals:

-

This compound Reference Standard.

-

Acetonitrile (HPLC Grade).

-

Glacial Acetic Acid (Analytical Grade).

-

Deionized or HPLC Grade Water.

-

-

Chromatographic Column:

-

Alltima C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[1]

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a solution of Water:Acetic Acid:Acetonitrile in the ratio of 85:1:15 (v/v/v).[1]

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 10-150 µg/mL). These solutions are used to establish linearity.

-

-

Sample Preparation:

-

Accurately weigh an amount of the this compound sample equivalent to about 25 mg.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

-

Further dilute with the mobile phase to a target concentration within the established linear range (e.g., 80 µg/mL).[2]

-

HPLC Method and Parameters

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | Alltima C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Water: Acetic Acid: Acetonitrile (85:1:15, v/v/v)[1] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 265 nm[3][4] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are outlined below.

-

System Suitability: Before analysis, the chromatographic system must pass a system suitability test. Inject the working standard solution (e.g., 80 µg/mL) six times. The acceptance criteria are typically:

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

-

Linearity: Analyze the prepared working standard solutions across the concentration range. Plot the peak area response versus concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.

-

Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days' results should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

-

Specificity (Stability-Indicating): To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6] Subject the sample to stress conditions such as acid, base, oxidation, heat, and light. The method is considered specific if the Cefmenoxime peak is well-resolved from any degradation product peaks.

Data Presentation

Quantitative data from the method development and validation should be summarized for clarity.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Result/Acceptance Criterion |

| Linearity Range | e.g., 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| LOD | To be determined (e.g., ~0.1 µg/mL) |

| LOQ | To be determined (e.g., ~0.3 µg/mL) |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

Visualized Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis by HPLC.

Conclusion

The described HPLC method is demonstrated to be simple, precise, and accurate for the quantification of this compound. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will confirm its suitability for routine quality control analysis and stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. USP Monographs: Cefmenoxime for Injection [pharmacopeia.cn]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

Application Notes and Protocols: Cefmenoxime Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime Hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against a wide variety of gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4][5] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[3][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.

Physicochemical Properties and Solubility

This compound is a white to pale yellow crystalline powder.[6] It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[7][8][9]

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 65-70 mg/mL | 61.34 - 66.06 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1][7][8] Ultrasonic warming may be needed to fully dissolve the compound.[1] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a this compound stock solution in DMSO.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Experimental Protocol

-

Determine the Desired Concentration and Volume: Based on your experimental needs, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound is approximately 1059.58 g/mol , but can vary slightly as a hemihydrochloride salt, so refer to the manufacturer's specifications).[7][8]

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath with gentle warming until a clear solution is obtained.[1]

-

Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7][8]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Store the aliquots as recommended in the storage guidelines below.

Storage and Stability

Proper storage is critical to maintain the potency and stability of this compound.

Table 2: Storage Conditions and Stability

| Form | Storage Temperature | Stability | Notes |

| Lyophilized Powder | -20°C | 3 years | Keep desiccated and protected from light.[8][10] |

| Stock Solution in DMSO | -20°C | 1 month | Aliquot to prevent multiple freeze-thaw cycles.[1][7][8] |

| Stock Solution in DMSO | -80°C | 1 year | Aliquot to prevent multiple freeze-thaw cycles.[1][7] |

Visualized Workflows and Pathways

This compound Stock Solution Preparation Workflow

Figure 1. This compound Stock Solution Preparation Workflow

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Figure 2. Mechanism of Action of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. toku-e.com [toku-e.com]

- 6. echemi.com [echemi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols: Cefmenoxime Hydrochloride for Susceptibility Testing of Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] While historically used for various infections, its prevalence in clinical use has diminished, and consequently, it is no longer included in the current antimicrobial susceptibility testing guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a summary of historical susceptibility data, detailed protocols for standardized susceptibility testing methods that can be applied to Cefmenoxime hydrochloride, and a discussion on the implications of the absence of current clinical breakpoints.

Data Presentation: Historical Susceptibility Data

The following tables summarize historical in vitro activity of Cefmenoxime against various clinical isolates. It is crucial to note that these data are based on older studies, and current resistance patterns may vary significantly.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefmenoxime for >90% of Clinical Isolates (MIC90)

| Organism Group | MIC90 (μg/mL) | Reference |

| Enterobacteriaceae | ≤0.125 | [4] |

| Non-enterococcal streptococci | ≤0.125 | [4] |

| Staphylococcus aureus | ≤2.0 | [4] |

| Nonfermenting gram-negative bacilli | ≤32 | [4] |

| Bacteroides fragilis group | ≤32 | [4] |

| Haemophilus influenzae (β-lactamase positive and negative) | ≤0.03 | [4] |

| Neisseria gonorrhoeae (β-lactamase positive and negative) | ≤0.03 | [4] |

| Escherichia coli | 0.024 - 3.13 | [5] |

| Klebsiella pneumoniae | 0.024 - 3.13 | [5] |

| Proteus mirabilis | 0.024 - 3.13 | [5] |

| Enterobacter aerogenes | 0.024 - 3.13 | [5] |

| Streptococcus pyogenes | 0.024 - 3.13 | [5] |

| Streptococcus pneumoniae | 0.024 - 3.13 | [5] |

| Staphylococci | 6.25 | [5] |

| Serratia marcescens | 6.25 | [5] |

Table 2: Tentative Disk Diffusion Zone Diameter Breakpoints for Cefmenoxime (30 μg disk)

| Interpretation | Zone Diameter (mm) | Corresponding MIC (μg/mL) | Reference |

| Susceptible | ≥22 | ≤8 | [4][5] |

| Moderately Susceptible (Intermediate) | 15 - 21 | 16 - 32 | [4][5] |

| Resistant | ≤14 | >32 | [4][5] |

Note: These breakpoints are tentative and not based on current CLSI or EUCAST standards.

Experimental Protocols

In the absence of specific guidelines for Cefmenoxime, researchers should follow the standardized methodologies for antimicrobial susceptibility testing as detailed by CLSI and EUCAST. These protocols provide a framework for reproducible and reliable in vitro testing.

Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. The CLSI M07 and EUCAST guidelines provide detailed protocols.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

Protocol Outline (based on CLSI M07 and EUCAST guidelines):

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known concentration.

-

Preparation of Microtiter Plates:

-

Dispense CAMHB into each well of a 96-well plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells to achieve a range of final concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer) is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The CLSI M02 and EUCAST guidelines provide detailed protocols.

Materials:

-

This compound disks (30 μg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Protocol Outline (based on CLSI M02 and EUCAST guidelines):

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

-

Application of Disks:

-

Aseptically apply a this compound (30 μg) disk to the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

Discussion: Absence of Current Breakpoints and Use of Surrogates

The absence of Cefmenoxime from current CLSI and EUCAST breakpoint tables means there are no officially validated MIC or zone diameter criteria to categorize clinical isolates as Susceptible (S), Intermediate (I), or Resistant (R). This is likely due to the decreased clinical use of Cefmenoxime in favor of newer cephalosporins with more extensive clinical data and established resistance monitoring.

For research and drug development purposes, the historical data presented can serve as a reference point. However, these values should not be used for clinical decision-making.

The use of a surrogate antimicrobial agent to predict Cefmenoxime susceptibility is not established. While surrogate testing is a recognized practice for some antimicrobials (e.g., using cefazolin to predict susceptibility to certain oral cephalosporins for urinary tract infections), there are no specific recommendations from CLSI or EUCAST for a surrogate for Cefmenoxime.[6][7] The in vitro activity of Cefmenoxime has been noted to be similar to cefotaxime, but this does not constitute a formal recommendation for surrogate testing.[4] Any potential surrogate relationship would require rigorous validation studies.

Mandatory Visualizations

References

- 1. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi [intertekinform.com]

- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Ceftriaxone Versus Cefazolin Susceptibility as a Surrogate Marker for Cefpodoxime Susceptibility in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surrogate testing of oral third-generation cephalosporin susceptibility to common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Time-Kill Kinetics Assay for Cefmenoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime Hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2] The time-kill kinetics assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay with this compound, guidance on data presentation, and visual representations of the experimental workflow and the drug's mechanism of action.

Data Presentation

The results of a time-kill kinetics assay are typically presented as the change in logarithmic colony-forming units per milliliter (log10 CFU/mL) over a 24-hour period. The data should be summarized in clear and well-structured tables to facilitate comparison between different concentrations of the antimicrobial agent and the growth control.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (4 µg/mL) (log10 CFU/mL) | 4x MIC (16 µg/mL) (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.1 | 4.5 |

| 4 | 7.8 | 4.2 | 3.1 |

| 8 | 8.9 | 3.0 | <2.0 |

| 12 | 9.2 | <2.0 | <2.0 |

| 24 | 9.5 | <2.0 | <2.0 |

Table 2: Log Reduction of Staphylococcus aureus after Exposure to this compound

| Time (hours) | 1x MIC (4 µg/mL) (log10 Reduction) | 4x MIC (16 µg/mL) (log10 Reduction) |

| 2 | 1.4 | 2.2 |

| 4 | 3.6 | 4.7 |

| 8 | >5.9 | >6.9 |

| 12 | >7.2 | >7.2 |

| 24 | >7.5 | >7.5 |

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M26-A for determining the bactericidal activity of antimicrobial agents.

Materials

-

This compound powder

-

Staphylococcus aureus (e.g., ATCC 29213) or other target organism

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline (0.85% NaCl)

-

Sterile test tubes or flasks

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland turbidity standards

-

Micropipettes and sterile tips

-

Plate spreader

-

Vortex mixer

Preparation of Reagents and Media

-

This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water or DMSO). Filter-sterilize the stock solution.

-

Bacterial Inoculum:

-

From a fresh overnight culture of the test organism on a TSA plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 35°C ± 2°C for 2-6 hours, or until the culture reaches the exponential growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

-

Time-Kill Assay Procedure

-

Assay Setup:

-

Label sterile test tubes for each concentration of this compound to be tested (e.g., 1x MIC, 4x MIC) and a growth control (no antibiotic).

-

Prepare serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the test tubes.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each test tube to achieve a final volume and the target starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate all tubes at 35°C ± 2°C with shaking (if required for the test organism) for 24 hours.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Spread the inoculum evenly using a sterile plate spreader.

-

-

Colony Counting:

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

-

Data Analysis:

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the log10 CFU/mL versus time for each concentration and the growth control.

-

Determine the log10 reduction at each time point by subtracting the log10 CFU/mL of the test concentration from the log10 CFU/mL of the initial inoculum (Time 0).

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Time-Kill Kinetics Assay

Caption: Experimental workflow for the time-kill kinetics assay.

References

- 1. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefmenoxime Hydrochloride in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental protocols for Cefmenoxime Hydrochloride when used in combination with other antimicrobial agents. The information is compiled from clinical and preclinical studies to guide further research and drug development efforts.

Clinical Applications of Cefmenoxime Combination Therapy

Cefmenoxime, a third-generation cephalosporin, has been investigated in combination with other antibiotics to enhance its efficacy, broaden its spectrum of activity, and overcome antibiotic resistance. Clinical studies have primarily focused on treating severe bacterial infections, particularly in immunocompromised patients.

Combination Therapy for Severe Infections in Hematological Disorders

A notable clinical application of Cefmenoxime is in combination with Cefsulodin for the treatment of severe infections in patients with leukemia and other hematological malignancies.[1] This patient population is highly susceptible to infections, including those caused by Pseudomonas aeruginosa.

Clinical Efficacy:

A clinical study involving 71 patients with hematological malignancies evaluated the efficacy of a Cefmenoxime (CMX) and Cefsulodin (CFS) combination therapy.[1][2] Of the 57 evaluable patients, the combination therapy demonstrated a significant rate of effectiveness.[1][2]

| Patient Population | Total Evaluable Patients | Excellent Response | Good Response | Overall Effectiveness Rate |

| Patients with Hematological Malignancies | 57 | 24 (42.1%) | 12 (21.1%) | 63.2% |

A separate study on infected patients with various hematological disorders treated with the CMX and CFS combination showed an overall clinical efficacy rate of 55.4%. The efficacy varied depending on the type of infection.

| Type of Infection | Clinical Efficacy Rate |

| Septicemia | 40% |

| Suspected Septicemia | 51.2% |

| Respiratory Tract Infections | 57.9% |

The efficacy of this combination was also analyzed based on the causative pathogens.

| Pathogen Type | Efficacy Rate |

| Gram-negative bacteria | 72.7% |

| Gram-positive bacteria | 33.3% |

Clinical Protocol (General Outline):

While detailed protocols from the studies are not fully available, the general approach involved the administration of Cefmenoxime and Cefsulodin to patients with severe infections secondary to their hematological conditions.[1][2]

-

Patient Population: Patients with leukemia and related hematological disorders suffering from severe infections.[1][2]

-

Intervention: Combination therapy of Cefmenoxime (CMX) and Cefsulodin (CFS).

-

Evaluation: Clinical effectiveness was evaluated based on the resolution of infection symptoms.

Logical Workflow for Clinical Evaluation of CMX and CFS Combination Therapy

Caption: Workflow for the clinical trial of Cefmenoxime and Cefsulodin combination therapy.

Combination Therapy for Complicated Urinary Tract Infections

The combination of Cefmenoxime and Cefsulodin has also been proven effective in treating refractory complicated urinary tract infections (c-UTIs), especially those caused by Pseudomonas aeruginosa.[3]

Clinical Efficacy:

In a study of 135 patients with c-UTIs likely caused by P. aeruginosa, a concomitant intravenous drip infusion of Cefmenoxime (2 g) and Cefsulodin (1 g) was administered twice daily for 5 days.[3]

| Patient Group | Overall Efficacy Rate |

| All Evaluable c-UTI Cases (n=91) | 73% |

| c-UTI with P. aeruginosa (n=44) | 75% |

| c-UTI without P. aeruginosa (n=47) | 70% |

Bacteriological Response:

The bacteriological eradication rates were also high.

| Organism | Eradication Rate |

| All Organisms | 91% (105/116 strains) |

| Pseudomonas aeruginosa | 82% (36/44 strains) |

| Serratia spp. | 100% (12/12 strains) |

| Citrobacter spp. | 100% (10/10 strains) |

| All Gram-negative rods | 93% (99/107 strains) |

Clinical Protocol:

-

Patient Population: Patients with complicated urinary tract infections, with a high suspicion of Pseudomonas aeruginosa involvement.[3]

-

Dosage and Administration: Cefmenoxime (2 g) and Cefsulodin (1 g) were administered concomitantly via intravenous drip infusion twice daily for 5 days.[3]

-

Evaluation: Clinical efficacy was assessed based on the criteria from the UTI committee in Japan, and bacteriological response was determined by the eradication of the causative pathogens.[3]

Preclinical In Vitro and In Vivo Studies

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5]

Experimental Protocol:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., Cefsulodin) at a concentration that is a multiple of the expected Minimum Inhibitory Concentration (MIC).

-

Microtiter Plate Setup:

-

Dispense 50 µL of Mueller-Hinton broth into each well of a 96-well microtiter plate.[4]

-

Create serial twofold dilutions of Cefmenoxime along the x-axis and the second antibiotic along the y-axis.

-

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in each well.[4]

-

Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Incubate the plate at 35°C for 16-20 hours.[4]

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpret the results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

-

Workflow for Checkerboard Assay

Caption: Step-by-step workflow of a checkerboard synergy assay.

In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[6][7]

Experimental Protocol:

-

Preparation: Prepare bacterial cultures in the logarithmic growth phase. Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Experimental Setup:

-

Set up test tubes or flasks containing Mueller-Hinton broth with the bacterial inoculum (final concentration of ~5 x 105 CFU/mL).

-

Add the antibiotics alone and in combination to the respective tubes. Include a growth control without any antibiotic.

-

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube. Perform serial dilutions and plate on agar plates to determine the viable bacterial count (CFU/mL).

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each antibiotic combination and control.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

In Vivo Animal Models: Neutropenic Mouse Model of Infection

Animal models are crucial for evaluating the in vivo efficacy of antibiotic combinations. A neutropenic mouse model is particularly relevant for studying infections in immunocompromised hosts.[8][9]

Experimental Protocol:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.[9] Typically, two injections are given on days -4 and -1 before infection.

-

Infection: On day 0, infect the mice with a clinical isolate of a relevant pathogen (e.g., Pseudomonas aeruginosa) via a suitable route (e.g., intraperitoneal, intravenous, or thigh infection model).

-

Treatment: Initiate treatment with this compound alone, the partner antibiotic alone, and the combination at various doses and schedules. Include a control group receiving a placebo.

-

Outcome Assessment:

-

Monitor the survival of the mice over a period of 7-14 days.

-

At specific time points post-infection, euthanize subgroups of mice and determine the bacterial load (CFU/gram) in target organs (e.g., kidneys, lungs, spleen).

-

-

Data Analysis: Compare the survival rates and bacterial loads between the different treatment groups to determine the in vivo efficacy of the combination therapy.

Mechanism of Action and Synergy

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.